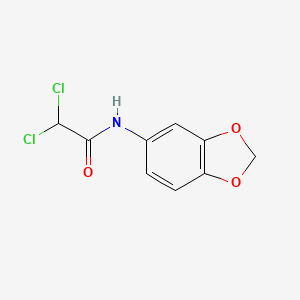

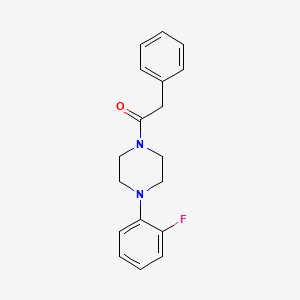

![molecular formula C13H11N3O5S B5819423 methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5819423.png)

methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that consists of a five-membered C3NS ring. The molecule also contains a nitrobenzoyl group and a methyl ester group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, nitrobenzoyl group, and methyl ester group would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The nitro group is typically electron-withdrawing, which could make the benzene ring more susceptible to electrophilic aromatic substitution. The ester group could undergo hydrolysis, transesterification, and other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, affecting its solubility in different solvents .Applications De Recherche Scientifique

Pharmaceutical Research

Methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate: is a compound that can be pivotal in the development of new pharmaceuticals. The thiazole ring, a core structure within this compound, is known for its presence in many biologically active molecules . It has been utilized in the creation of drugs with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties . This compound could be a precursor in synthesizing novel drugs with improved efficacy and reduced side effects.

Antimicrobial Agents

The thiazole moiety is a common feature in antimicrobial agents. Research has shown that modifications to the thiazole ring can lead to compounds with significant antibacterial activity against various strains such as Staphylococcus aureus , E. coli , P. aeruginosa , and S. typhi . This suggests that methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate could be modified to develop new antimicrobial agents.

Neuroprotective Therapies

Compounds containing the thiazole ring have been associated with neuroprotective effects. They play a role in the synthesis of neurotransmitters and are involved in the normal functioning of the nervous system . As such, this compound could be instrumental in the development of therapies for neurodegenerative diseases.

Agricultural Chemicals

The thiazole ring is also found in various agricultural chemicals, including fungicides and biocides . Methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate could serve as a starting point for the synthesis of new compounds that protect crops from pests and diseases, contributing to increased agricultural productivity.

Material Science

Thiazole derivatives have applications in material science due to their unique properties. They can be used in the manufacturing of insulation materials, electro-optic components, sensors, and optical switches . The compound could be explored for its potential in creating advanced materials with specific desired properties.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O5S/c1-7-10(12(18)21-2)22-13(14-7)15-11(17)8-3-5-9(6-4-8)16(19)20/h3-6H,1-2H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJXAHWRJPBDNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5819342.png)

![3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5819372.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5819377.png)

![2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5819390.png)

![2-[(aminocarbonothioyl)(3,4-dimethylphenyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5819398.png)

![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5819436.png)

![1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5819444.png)